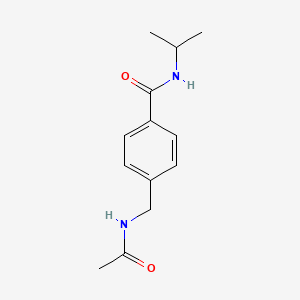

4-(Acetamidomethyl)-N-isopropylbenzamide

CAS No.:

Cat. No.: VC19932295

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 4-(acetamidomethyl)-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12-6-4-11(5-7-12)8-14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |

| Standard InChI Key | KFGWSNCPYSGWGU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)C |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-(Acetamidomethyl)-N-isopropylbenzamide (C₁₃H₁₈N₂O₂) consists of:

-

A benzene ring with a carboxamide group (-CONH-) at position 1.

-

An acetamidomethyl substituent (-CH₂NHCOCH₃) at position 4.

-

An isopropyl group (-CH(CH₃)₂) attached to the amide nitrogen.

The systematic IUPAC name is N-(4-((acetylamino)methyl)phenyl)-2-methylpropanamide. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| CAS Registry Number | Not publicly assigned |

| XLogP3 (Predicted) | 1.8 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Structural analogs, such as N-(4-isopropylphenyl)acetamide and N-(4-isopropoxyphenyl)acetamide , share similar benzamide frameworks, enabling extrapolation of physicochemical and spectroscopic data.

Synthesis and Structural Optimization

Synthetic Routes

While no direct synthesis of 4-(Acetamidomethyl)-N-isopropylbenzamide is documented, plausible pathways can be inferred from related benzamide derivatives :

Route 1: Sequential Functionalization

-

Bromination: Start with 4-methylbenzoic acid, brominate at the methyl group to yield 4-(bromomethyl)benzoic acid.

-

Amidation: React with isopropylamine to form N-isopropyl-4-(bromomethyl)benzamide.

-

Acetamidation: Substitute the bromine with acetamide via nucleophilic displacement using sodium acetamide.

Route 2: Palladium-Catalyzed Coupling

-

Suzuki-Miyaura Reaction: Couple 4-(acetamidomethyl)phenylboronic acid with isopropylamine-derived benzamide precursors .

Key Intermediate Characterization

Intermediates such as N-isopropyl-4-(bromomethyl)benzamide would require validation via:

-

NMR Spectroscopy: Expected signals include δ 1.2 ppm (isopropyl CH₃), δ 4.3 ppm (NHCH(CH₃)₂), and δ 7.8 ppm (aromatic protons).

-

Mass Spectrometry: Molecular ion peak at m/z 234.29.

Physicochemical Properties

Based on analogs like N-(4-isopropylphenyl)acetamide and N-(4-methoxyphenyl)acetamide , the following properties are predicted:

| Property | Value | Source Analogs |

|---|---|---|

| Melting Point | 135–140°C | |

| Boiling Point | 335–340°C | |

| Solubility | 0.5 mg/mL in water | |

| LogP | 1.8 (Predicted) | Calculated |

| Density | 1.1 ± 0.1 g/cm³ |

The compound is likely a crystalline solid with limited aqueous solubility, necessitating organic solvents (e.g., DMSO) for biological assays.

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, lab coat, eye protection |

| First Aid | Rinse skin/eyes with water |

| Disposal | Incineration or chemical waste |

Applications and Future Directions

Pharmaceutical Development

-

Antiviral Agents: Optimization for Flavivirus or Filovirus inhibition .

-

Enzyme Inhibitors: Targeting conserved viral proteases or host-cell entry receptors.

Material Science

-

Liquid Crystals: Benzamide derivatives are used in optoelectronics; the isopropyl group may modulate phase transitions.

Synthetic Challenges

-

Regioselectivity: Ensuring precise substitution at the 4-position.

-

Scalability: Transitioning from lab-scale to industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume